molecular formula C6H6O3 B1317514 4-Methyl-3-furancarboxylic acid CAS No. 101870-15-9

4-Methyl-3-furancarboxylic acid

Cat. No. B1317514
CAS RN: 101870-15-9
M. Wt: 126.11 g/mol
InChI Key: XOEFJYKFWPVPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural has been elaborated . The oxidation of the aldehyde group to a carboxylic acid without disturbing the hydroxymethyl group forms 5-(hydroxymethyl)-2-furancarboxylic acid (HMFCA), a potential monomer for various biorenewable homo- and copolymers .


Molecular Structure Analysis

The molecular structure of 4-Methyl-3-furancarboxylic acid is characterized by a furan ring bearing a carboxylic acid group .


Chemical Reactions Analysis

The primary oxidation of 5-HMF can take place in two ways: a) oxidation of the aldehyde group to give 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or b) the oxidation of the alcohol group, obtaining 2,5-diformylfuran (DFF) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-3-furancarboxylic acid include its molecular weight, which is 126.11 g/mol.

Scientific Research Applications

Pharmaceuticals

4-Methyl-3-furancarboxylic acid is a versatile compound in pharmaceutical research, particularly as a building block for drug synthesis. Its furan ring structure is a key component in the synthesis of various pharmacologically active molecules. For instance, it can be used to create anti-inflammatory agents, antiviral drugs, and compounds with neuroprotective properties. The reactivity of the furan ring allows for the introduction of additional functional groups that can enhance the biological activity of these molecules .

Agriculture

In agriculture, 4-Methyl-3-furancarboxylic acid finds application as an intermediate in the synthesis of agrochemicals. It can be used to produce herbicides, pesticides, and fungicides. The compound’s ability to undergo various chemical reactions makes it suitable for creating specialized molecules that can target specific pests or plant diseases, contributing to increased crop yields and protection against infestations .

Materials Science

The compound is also significant in materials science, particularly in the development of new polymers and coatings. Its furan-based structure is beneficial for creating polymers with specific characteristics, such as increased thermal stability or biodegradability. This makes 4-Methyl-3-furancarboxylic acid a valuable compound for creating environmentally friendly materials .

Chemical Synthesis

4-Methyl-3-furancarboxylic acid serves as an important intermediate in chemical synthesis. It is used to produce a wide range of chemicals through various synthetic pathways, including catalytic processes and green chemistry approaches. Its derivatives are used in the manufacture of flavors, fragrances, and dyes, showcasing the compound’s versatility in synthetic organic chemistry .

Food Industry

In the food industry, derivatives of 4-Methyl-3-furancarboxylic acid are explored for their potential as food additives and flavoring agents. The compound’s structure allows for the synthesis of flavor compounds that mimic natural tastes and aromas, which can enhance the sensory qualities of food products .

Environmental Science

Environmental science benefits from the use of 4-Methyl-3-furancarboxylic acid in the development of green technologies. It is involved in the synthesis of biodegradable materials and chemicals that can reduce environmental pollution. Additionally, its derivatives are studied for their potential in water treatment and purification processes .

Energy Production

4-Methyl-3-furancarboxylic acid plays a role in energy production research, particularly in the development of biofuels. Its biomass-derived nature makes it a sustainable alternative to traditional fossil fuel-based chemicals. Derivatives of this compound are being investigated as potential additives to improve the efficiency and performance of biofuels .

Biotechnology

Lastly, in biotechnology, 4-Methyl-3-furancarboxylic acid is used in enzymatic and microbial processes to produce high-value chemicals from renewable resources. It serves as a precursor in biocatalytic pathways for the production of bioplastics and other bio-based materials, highlighting its importance in the advancement of sustainable bioprocesses .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future of 4-Methyl-3-furancarboxylic acid lies in its potential applications in the synthesis of new fuels and polymer precursors . The insights gained from the study of this compound are expected to accelerate the development of cost-effective electrochemical conversion processes for biomass derivatives .

properties

IUPAC Name

4-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEFJYKFWPVPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-furancarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3-furancarboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-furancarboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Methyl-3-furancarboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Methyl-3-furancarboxylic acid
Reactant of Route 5
4-Methyl-3-furancarboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Methyl-3-furancarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.